molecular formula C18H16BrN3O3 B4720972 (5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

(5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B4720972
M. Wt: 402.2 g/mol
InChI Key: ALMKRKRTQHZYTQ-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a heterocyclic compound featuring a brominated furan ring linked to a piperazine moiety, which is further substituted with an indole-2-carbonyl group.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c19-16-6-5-15(25-16)18(24)22-9-7-21(8-10-22)17(23)14-11-12-3-1-2-4-13(12)20-14/h1-6,11,20H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMKRKRTQHZYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(O2)Br)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the bromofuran and indole intermediates, followed by their coupling with piperazine under specific reaction conditions. Common reagents used in these reactions include bromine, furan, indole, and piperazine, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furanone derivative, while reduction could produce a hydrofuran compound.

Scientific Research Applications

(5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the piperazine ring can enhance the compound’s binding affinity. The bromofuran group may contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Furan/Indole Motifs

Compound A : [4-(5-Bromofuran-2-carbonyl)Piperazin-1-yl][5-(Pyridin-4-yl)-1H-Pyrazol-3-yl]Methanone ()
  • Molecular Formula : C₁₈H₁₆BrN₅O₃
  • Molecular Weight : 430.26
  • Key Features :
    • Replaces the indole-2-carbonyl group with a pyridinyl-pyrazole moiety.
    • logP : 1.75 (moderate lipophilicity, suggesting balanced membrane permeability).
    • Polar Surface Area (PSA) : 74.19 Ų (high due to multiple hydrogen bond acceptors).
  • Comparison: The pyridinyl-pyrazole group increases hydrogen bond acceptor count (7 vs. Bromofuran’s electronegativity may confer stability against metabolic oxidation compared to non-halogenated furans .
Compound B : 4-(4-Aminobenzoyl)Piperazin-1-ylMethanone ()
  • Key Features: Substitutes indole with a 4-aminophenyl group. Synthesized via nitro reduction (SnCl₂), indicating sensitivity to redox conditions.
  • Comparison: The aminophenyl group introduces a primary amine (-NH₂), increasing basicity (pKa ~9–10) versus the indole’s weakly acidic NH (pKa ~17). This could alter binding to targets like serotonin receptors. FT-IR data (C=O stretch at 1625 cm⁻¹) aligns with carbonyl stability in piperazine-linked methanones .

Analogues with Varied Heterocycles or Substituents

Compound C : {4-[(5-Chloro-2-Methoxy-4-Methylphenyl)Sulfonyl]Piperazin-1-yl}(Furan-2-yl)Methanone ()
  • Key Features: Replaces bromofuran with non-halogenated furan and introduces a sulfonyl group. Molecular Weight: Higher (~480–500 g/mol) due to sulfonyl and chloro substituents.
  • Comparison :
    • The sulfonyl group enhances polarity (lower logP) and may improve water solubility.
    • Chlorine’s smaller size vs. bromine could reduce steric hindrance but decrease electronegativity, impacting π-stacking interactions .
Compound D : Thiophen-2-yl (4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Methanone ()
  • Key Features :
    • Substitutes bromofuran with thiophene and adds a trifluoromethylphenyl group.
  • Comparison :
    • Thiophene’s electron-rich nature enhances aromatic interactions compared to bromofuran.
    • The CF₃ group increases hydrophobicity (logP ~2.5–3.0), favoring CNS penetration .
Compound E : 4-(1H-Indol-3-yl)-5-(4-Methoxyphenyl)Furan-2(5H)-one ()
  • Key Features :
    • Shares indole and furan motifs but lacks the piperazine bridge.
    • Synthesized via multicomponent condensation (indole, phenylglyoxal, Meldrum’s acid).
  • Methoxyphenyl substitution enhances electron-donating capacity, contrasting with bromofuran’s electron-withdrawing effects .
Compound F : 4-Amino-2(5H)-Furanones ()
  • Key Features: Bioactive furanones with amino substituents.
  • Comparison: Amino groups at position 4 improve hydrogen-bonding capacity, whereas bromine at position 5 may sterically hinder interactions but increase electrophilicity .

Biological Activity

The compound (5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a brominated furan ring and a piperazine moiety, which are believed to contribute to its pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19BrN2O2C_{17}H_{19}BrN_2O_2, with a molecular weight of 363.2 g/mol. Its structure includes key functional groups that are significant for biological interactions.

PropertyValue
Molecular FormulaC17H19BrN2O2
Molecular Weight363.2 g/mol
IUPAC Name(5-bromofuran-2-yl)-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
InChI KeyMTFWJKBKYYABIL-UHFFFAOYSA-N

While the precise mechanisms by which this compound exerts its biological effects are not fully elucidated, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. The presence of the brominated furan and piperazine structures likely enhances its affinity for these targets, leading to significant biological responses.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The indole moiety is known for its role in anticancer activity, potentially enhancing the efficacy of this compound against tumor cells.
  • Anti-inflammatory Properties : Compounds containing furan rings have been reported to possess anti-inflammatory effects. This suggests that this compound may also contribute to reducing inflammation through modulation of inflammatory mediators.
  • Antimicrobial Effects : Some studies have indicated that brominated compounds can exhibit antimicrobial properties, making this compound a candidate for further exploration in the field of infectious diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of indole derivatives found that compounds similar to this compound exhibited significant inhibition of human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, a related furan-based compound demonstrated a reduction in pro-inflammatory cytokines. This suggests that this compound may have similar effects, warranting further investigation into its anti-inflammatory mechanisms.

Case Study 3: Antimicrobial Activity

Research on brominated furan derivatives indicated promising antimicrobial activity against various bacterial strains. This highlights the need for further exploration into how this compound might function as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(5-bromofuran-2-yl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

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